

Carboxy Gliclazide-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: **Carboxy Gliclazide-d4**

Cat. No.: **B584913**

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An In-depth Technical Guide to Carboxy Gliclazide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Carboxy Gliclazide-d4**, a deuterated metabolite of the anti-diabetic drug Gliclazide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic pathway, and its application in analytical methodologies.

Core Quantitative Data

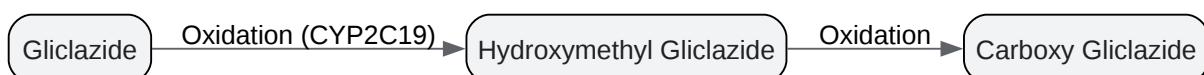
The fundamental chemical properties of **Carboxy Gliclazide-d4** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
CAS Number	1346602-90-1	[1] [2] [3] [4]
Molecular Weight	357.42 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₁₅ H ₁₅ D ₄ N ₃ O ₅ S	[1] [2] [3]

Metabolic Pathway of Gliclazide

Gliclazide undergoes extensive metabolism in the human body, primarily in the liver, leading to the formation of several inactive metabolites. The major metabolic pathway involves the oxidation of the tolyl group. This process is primarily mediated by the cytochrome P450 enzyme CYP2C19. The initial oxidation forms a hydroxymethyl derivative, which is then further oxidized to the corresponding carboxylic acid derivative, Carboxy Gliclazide.

Below is a diagram illustrating the metabolic conversion of Gliclazide to Carboxy Gliclazide.



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Metabolic pathway of Gliclazide to Carboxy Gliclazide.

Experimental Protocol: Quantification of Gliclazide and its Metabolites in Human Plasma using LC-MS/MS

The following is a representative experimental protocol for the quantification of Gliclazide and its metabolites in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). **Carboxy Gliclazide-d4** is an ideal internal standard for this application due to its similar chemical properties to the analyte and its distinct mass, which allows for accurate quantification.

1. Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Gliclazide and its primary metabolite, Carboxy Gliclazide, in human plasma using **Carboxy Gliclazide-d4** as an internal standard.

2. Materials and Reagents:

- Gliclazide reference standard
- Carboxy Gliclazide reference standard
- **Carboxy Gliclazide-d4** (Internal Standard)

- Human plasma (with anticoagulant, e.g., K2-EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (deionized, 18.2 MΩ·cm)

3. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)

4. Standard Solutions Preparation:

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Gliclazide, Carboxy Gliclazide, and **Carboxy Gliclazide-d4** in methanol.
- Working Standard Solutions: Prepare serial dilutions of Gliclazide and Carboxy Gliclazide in 50:50 (v/v) methanol:water to create calibration standards.
- Internal Standard Working Solution (100 ng/mL): Prepare a working solution of **Carboxy Gliclazide-d4** in 50:50 (v/v) methanol:water.

5. Sample Preparation (Protein Precipitation):

- Pipette 100 µL of human plasma into a microcentrifuge tube.
- Add 20 µL of the Internal Standard Working Solution (**Carboxy Gliclazide-d4**).
- Add 300 µL of acetonitrile to precipitate the plasma proteins.

- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

6. LC-MS/MS Conditions:

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution:
 - 0-0.5 min: 20% B
 - 0.5-2.5 min: 20% to 80% B
 - 2.5-3.0 min: 80% B
 - 3.0-3.1 min: 80% to 20% B
 - 3.1-5.0 min: 20% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Gliclazide: To be determined based on precursor and product ions.

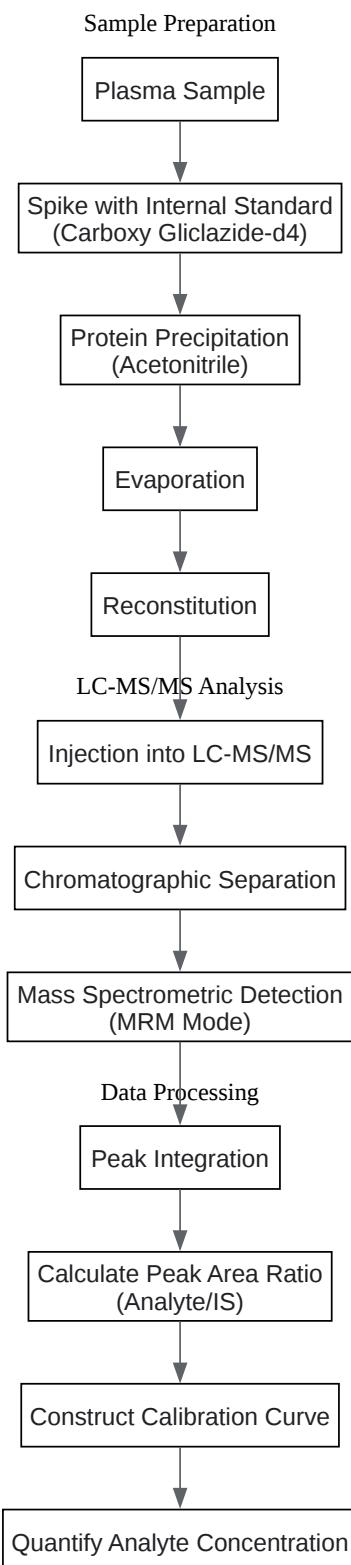
- Carboxy Gliclazide: To be determined based on precursor and product ions.
- **Carboxy Gliclazide-d4:** To be determined based on precursor and product ions with a +4 Da shift from Carboxy Gliclazide.

7. Data Analysis:

- Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
- A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
- The concentration of the analytes in the plasma samples is determined from the calibration curve using linear regression.

Logical Workflow for Analytical Method

The following diagram illustrates the logical workflow for the quantification of Gliclazide and its metabolites in a biological matrix using an internal standard.



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Workflow for LC-MS/MS quantification.

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